1-{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(2-fluorophenoxy)ethanone
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Overview
Description
1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures . The subsequent steps involve the introduction of the chlorophenyl and phenyl groups, followed by the attachment of the piperazine and fluorophenoxyethanone moieties. Industrial production methods may utilize optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The pyrrolo[2,3-d]pyrimidine core is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 1-{4-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}-2-(2-FLUOROPHENOXY)ETHAN-1-ONE include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
API-1: A promising antiproliferative agent.
TKI-28: A tyrosine kinase inhibitor.
CDK4 inhibitors: Compounds that inhibit cyclin-dependent kinase 4. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic potential.
Properties
Molecular Formula |
C30H25ClFN5O2 |
---|---|
Molecular Weight |
542.0 g/mol |
IUPAC Name |
1-[4-[7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-2-(2-fluorophenoxy)ethanone |
InChI |
InChI=1S/C30H25ClFN5O2/c31-23-10-4-6-12-25(23)37-18-22(21-8-2-1-3-9-21)28-29(33-20-34-30(28)37)36-16-14-35(15-17-36)27(38)19-39-26-13-7-5-11-24(26)32/h1-13,18,20H,14-17,19H2 |
InChI Key |
LTUUROKUQJXMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4Cl)C5=CC=CC=C5)C(=O)COC6=CC=CC=C6F |
Origin of Product |
United States |
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